N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
Description
This compound is a substituted 1,3,5-triazine derivative featuring:
- N²-(4-chlorophenyl) and N⁴-(3-fluorophenyl) substituents at the 2- and 4-positions of the triazine core.
- A 6-morpholino group, which enhances solubility and modulates electronic properties.
- A hydrochloride salt formulation, likely improving bioavailability and crystallinity.
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O.ClH/c20-13-4-6-15(7-5-13)22-17-24-18(23-16-3-1-2-14(21)12-16)26-19(25-17)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWGSGNIHPEPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)F)NC4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions. For example, cyanuric chloride can be reacted with 4-chloroaniline and 3-fluoroaniline in the presence of a base such as triethylamine to form the desired triazine derivative.
Morpholino Substitution: The morpholino group is introduced by reacting the intermediate triazine derivative with morpholine under reflux conditions. This step typically requires the use of a solvent such as dichloromethane or toluene.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups such as chlorine and fluorine. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.
Oxidation: Hydrogen peroxide, potassium permanganate, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products
Scientific Research Applications
N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound that belongs to the class of triazine derivatives. Research suggests that it has diverse applications, particularly in biological and material sciences .
Potential Applications
Although the primary application of this compound is not explicitly detailed in the search results, the documented applications of similar triazine derivatives highlight its potential .
Antimicrobial Research: N2-(3-Chloro-4-fluorophenyl)-N4-(3-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine, a similar compound, exhibits antimicrobial properties, effective against bacterial strains by inhibiting enzymes crucial for microbial survival. Studies on this compound have shown the following:
| Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
Anticancer Research: Research indicates that triazine derivatives have anticancer activity . For example, a series of 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds were synthesized and evaluated for in vitro anticancer activity against five human cancer cell lines: DAN-G, A-427, LCLC-103H, SISO, and RT-4 .
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on molecular formula. Notes:
- Hydrochloride salt : Unlike other analogs, the hydrochloride form may improve aqueous solubility, a critical factor in drug formulation.
Physicochemical and Spectroscopic Properties
Table 2: Spectral Data Comparison
Key Observations :
- The IR spectra of compound 4f show strong absorption bands at ~3262 cm⁻¹ (N-H stretch) and ~1245 cm⁻¹ (C-O-C morpholino), consistent with its structure .
- The absence of hydrochloride salt data in the evidence limits direct comparisons, but protonation at the triazine amine is expected to shift NMR signals downfield.
Functional Implications
- Bioactivity: Morpholino-triazines are explored for kinase inhibition and anticancer activity. The 3-fluorophenyl group in the target compound may enhance target binding via halogen bonding, as seen in kinase inhibitors like imatinib .
- Stability : Chloro and fluoro substituents generally improve metabolic stability compared to methoxy groups, which are prone to oxidative demethylation .
Biological Activity
N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride, a member of the triazine class of compounds, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound features a complex structure that includes chlorophenyl and fluorophenyl substituents, which contribute to its unique pharmacological properties.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1179457-83-0 |
| Molecular Formula | C19H19Cl2FN6O |
| Molecular Weight | 437.3 g/mol |
Structure
The compound consists of a triazine ring substituted with various functional groups that enhance its biological activity. The presence of both chlorine and fluorine atoms is significant as these halogens can influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that triazine derivatives exhibit promising anticancer activity. For instance, compounds similar to N2-(4-chlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine have been evaluated for their ability to inhibit specific mutant forms of isocitrate dehydrogenase (IDH), which are implicated in various cancers. Inhibition of IDH can disrupt metabolic pathways that favor tumor growth .
Case Study: MDA-MB231 Breast Cancer Cells
A study focusing on 1,3,5-triazine derivatives reported significant growth inhibition of triple-negative breast cancer cells (MDA-MB231). Compounds were tested at concentrations of 10 µM, demonstrating a reduction in cell viability by over 50% in several instances. The most promising derivatives showed IC50 values indicating potent antiproliferative effects .
Neuropharmacological Effects
Triazine derivatives have also been investigated for their neuroprotective properties. Compounds containing the triazine scaffold have shown selective inhibition against acetylcholinesterase (AChE) and β-secretase (BACE1) enzymes. These enzymes play crucial roles in neurodegenerative diseases such as Alzheimer's disease.
Enzyme Inhibition Studies
In one study, several triazine derivatives exhibited AChE inhibitory activity with IC50 values ranging from 0.051 µM to 0.092 µM. Such low IC50 values suggest that these compounds could be effective therapeutic agents for conditions characterized by cholinergic dysfunction .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of triazine derivatives indicate that they may possess significant activity against various bacterial strains. The presence of chlorophenyl groups is thought to enhance this activity by facilitating interactions with bacterial cell membranes.
Research Findings Summary
The following table summarizes key findings related to the biological activities of this compound and similar compounds:
| Activity Type | Target | IC50 Value | Notes |
|---|---|---|---|
| Anticancer | MDA-MB231 Breast Cancer Cells | < 10 µM | Significant growth inhibition observed |
| Neuropharmacological | AChE Inhibition | 0.051 - 0.092 µM | Potential treatment for Alzheimer's disease |
| Antimicrobial | Various Bacterial Strains | Not specified | Enhanced activity due to chlorophenyl groups |
Q & A
Q. Example Protocol :
- Reagents : 4-chloroaniline (2.0 eq), 3-fluoroaniline (2.0 eq), triazine precursor (1.0 eq), DMF (solvent), HCl (1.2 eq).
- Conditions : Stir at 100°C for 12–24 hours under nitrogen.
Basic: How is this compound characterized using spectroscopic methods?
Answer:
Characterization relies on multimodal spectroscopic and analytical techniques:
NMR Spectroscopy :
- 1H NMR : Look for aromatic proton signals (δ 6.8–7.5 ppm for chloro/fluorophenyl groups) and morpholino protons (δ 3.6–3.8 ppm, multiplet) .
- 13C NMR : Triazine carbons appear at δ 160–170 ppm; aryl carbons range from δ 115–140 ppm.
IR Spectroscopy : Key peaks include N-H stretches (~3260 cm⁻¹), C-Cl/C-F vibrations (700–800 cm⁻¹), and triazine ring modes (~1500 cm⁻¹) .
Mass Spectrometry : LC-MS or HRMS confirms molecular weight (e.g., [M+H]+ for C21H20ClFN6O: calculated 451.14).
Q. Case Study :
- Microwave Synthesis : 6e (analog) achieved 99.6% purity with a 247.5–249.3°C melting point using ethanol and microwave heating .
Advanced: How to resolve discrepancies in reported biological activity data?
Answer:
Address inconsistencies through:
Assay Standardization :
- Use consistent cell lines (e.g., HCT-116 for antitumor studies) and control compounds (e.g., hexamethylmelamine) .
- Validate enzyme inhibition assays (IC50) with triplicate measurements.
Purity Verification : Ensure >95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .
Structural Confirmation : Re-characterize batches with conflicting data using XRD or 2D NMR to rule out polymorphism or degradation.
Basic: What structural features influence its bioactivity?
Answer:
Key pharmacophores include:
Morpholino Group : Enhances solubility and modulates pharmacokinetics via hydrogen bonding .
Aryl Substitutents :
- 4-Chlorophenyl: Increases lipophilicity and target binding (e.g., kinase inhibition).
- 3-Fluorophenyl: Introduces electron-withdrawing effects, improving metabolic stability .
Triazine Core : Acts as a planar scaffold for π-π interactions with biological targets.
Q. Comparison to Analogs :
- Replacement of morpholino with piperazine reduces solubility but increases potency in some kinase assays .
Advanced: How to design analogs for improved metabolic stability?
Answer:
Strategies include:
Fluorine Substitution : Introduce 3- or 4-fluoro groups on phenyl rings to block CYP450-mediated oxidation .
Trifluoromethyl Groups : Enhance lipophilicity and stability (e.g., as in ’s trifluoromethylbenzamide analog) .
Prodrug Approaches : Mask amines with acetyl or PEG groups to reduce first-pass metabolism.
Q. Example Modification :
- Replace 3-fluorophenyl with 3-(trifluoromethyl)phenyl to increase metabolic half-life (t1/2) by 2-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
